

A Technical Guide to the Thermochemical Properties of 1,6-Heptanediol

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Compound of Interest

Compound Name: 1,6-Heptanediol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data and properties of **1,6-Heptanediol** (CAS No: 13175-27-4). Due to a scarcity of direct experimental data for **1,6-Heptanediol**, this document leverages data from its isomer, 1,7-Heptanediol, and its close homolog, 1,6-Hexanediol, to provide estimated values and context. This approach is grounded in the understanding that thermochemical properties of homologous series of organic compounds, such as α,ω -alkanediols, exhibit predictable trends.

Core Thermochemical Data

The following tables summarize key physical and estimated thermochemical properties for **1,6-Heptanediol**. For comparative purposes, experimental data for 1,6-Hexanediol and 1,7-Heptanediol are also presented.

Table 1: Physical Properties of **1,6-Heptanediol** and Related Compounds

Property	1,6-Heptanediol	1,6-Hexanediol	1,7-Heptanediol
Molecular Formula	C ₇ H ₁₆ O ₂	C ₆ H ₁₄ O ₂	C ₇ H ₁₆ O ₂
Molecular Weight (g/mol)	132.20	118.17	132.20
Melting Point (°C)	44.24 (estimate)[1]	42.8	18
Boiling Point (°C)	233.16 (rough estimate)[1]	250	262
Density (g/cm ³)	0.962[1]	~0.96	0.951

Table 2: Estimated and Experimental Thermochemical Data of **1,6-Heptanediol** and Related Compounds (at 298.15 K)

Property	1,6-Heptanediol (Estimated)	1,6-Hexanediol (Experimental)	1,7-Heptanediol (Experimental)
Standard Molar Enthalpy of Formation (liquid), $\Delta_f H^\circ(l)$ (kJ/mol)	-595 ± 15	-554.9 ± 0.8	-574.2 ± 9.3[2]
Standard Molar Enthalpy of Combustion (liquid), $\Delta_c H^\circ(l)$ (kJ/mol)	-4500 ± 20	-3820.1 ± 0.7	-4467.0 ± 9.3[2]
Standard Molar Entropy (liquid), $S^\circ(l)$ (J/mol·K)	~330 ± 20	291.9 ± 0.6	No data found
Molar Heat Capacity (liquid), $C_p(l)$ (J/mol·K)	~280 ± 20	248.8	No data found

Note: Estimated values for **1,6-Heptanediol** are derived from trends observed in the α,ω -alkanediol series and data from its isomer and homolog. The uncertainties provided are

estimations and not statistically derived.

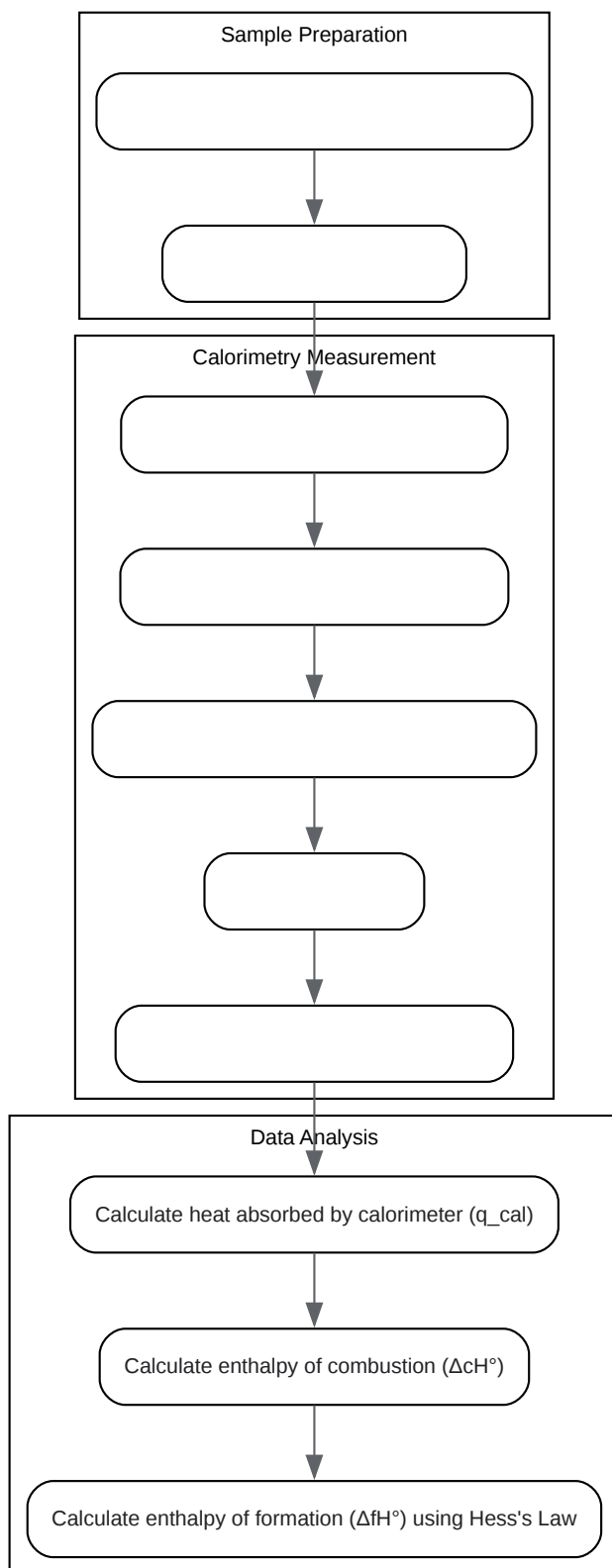
Experimental Protocols

The determination of the thermochemical properties of organic compounds like **1,6-Heptanediol** relies on precise calorimetric and analytical techniques. While specific experimental reports for **1,6-Heptanediol** are not readily available, the following sections describe the standard methodologies employed for α,ω -alkanediols.

Determination of Enthalpy of Combustion and Formation

The standard enthalpy of combustion is determined experimentally using bomb calorimetry. From this, the standard enthalpy of formation can be calculated using Hess's Law.

Experimental Workflow: Bomb Calorimetry



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Experimental workflow for determining the enthalpy of combustion.

- **Sample Preparation:** A sample of the diol is accurately weighed. If it is a solid, it is typically pressed into a pellet.
- **Calorimetry:** The sample is placed in a high-pressure vessel (the "bomb"), which is then filled with pure oxygen under pressure. This bomb is immersed in a known quantity of water in an insulated container (the calorimeter). The sample is ignited, and the heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase.
- **Data Analysis:** The temperature change of the water is precisely measured. The heat of combustion is calculated from this temperature change and the previously determined heat capacity of the calorimeter. The standard enthalpy of formation is then derived from the standard enthalpy of combustion using the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

Determination of Heat Capacity and Entropy

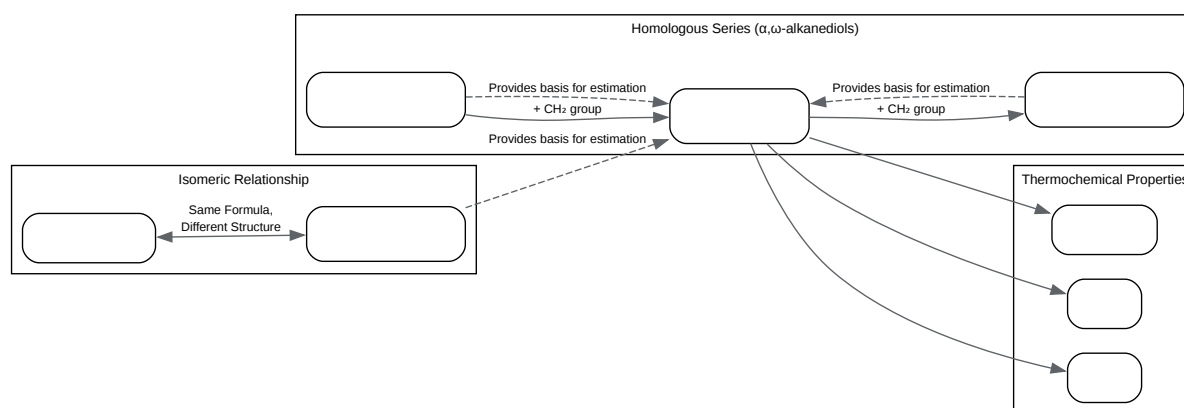
The heat capacity and, by extension, the entropy of a substance are determined using adiabatic vacuum calorimetry. This technique measures the heat required to raise the temperature of a sample by a specific amount while minimizing heat exchange with the surroundings.

Experimental Protocol: Adiabatic Vacuum Calorimetry

- **Sample Preparation:** A known mass of the substance is placed in a sample container within the calorimeter.
- **Measurement:** The sample is cooled to a very low temperature (close to absolute zero). A known quantity of electrical energy is then supplied to a heater in the sample container, and the resulting temperature increase is measured. This process is repeated in small increments over the desired temperature range.
- **Data Analysis:** The heat capacity at each temperature is calculated from the electrical energy input and the measured temperature change. The standard molar entropy at a given temperature (e.g., 298.15 K) is then calculated by integrating the heat capacity divided by the temperature from 0 K to the desired temperature, accounting for the entropies of any phase transitions that occur.

Logical Relationships in Thermochemical Data

The thermochemical properties of a homologous series like α,ω -alkanediols are logically interconnected. Understanding these relationships allows for the estimation of properties for compounds where experimental data is lacking.



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Relationship between experimental data and estimated properties.

As depicted in the diagram, the properties of **1,6-Heptanediol** can be estimated by interpolating or extrapolating from the known experimental data of its neighbors in the homologous series (1,6-Hexanediol and 1,8-Octanediol). The addition of each methylene (-CH₂-) group typically results in a predictable change in thermochemical properties. Furthermore, data from isomers like 1,7-Heptanediol can provide a valuable cross-reference, as isomers often have similar, though not identical, thermochemical values.

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